Maintaining a stable pH is crucial for many biological processes and experiments. Trizma citrate dibasic effectively buffers solutions within a physiological pH range (around pH 6.4 - 7.4) . This makes it ideal for:
Trizma citrate dibasic plays a crucial role in various protein and nucleic acid research techniques:
Beyond the aforementioned applications, Trizma citrate dibasic finds use in various other scientific research settings:
Trizma citrate dibasic, also known as Tris citrate dibasic, is a chemical compound that serves as a buffering agent in various biochemical and biological applications. It is derived from tris(hydroxymethyl)aminomethane and citric acid, and its primary role is to maintain stable pH levels in solutions, particularly in the range of 7.0 to 9.0. The compound is particularly valued for its ability to resist changes in pH upon the addition of acids or bases, making it essential in laboratory settings where precise pH control is crucial.
Tris-citrate functions as a buffer by maintaining a stable pH environment in biological experiments.
This buffering action is crucial for many biological processes that are sensitive to pH fluctuations. Enzymes, for example, have optimal activity ranges within specific pH windows. Maintaining a stable pH ensures enzymes function properly and prevents them from denaturing (losing their structure and function).
This equilibrium allows the solution to maintain a consistent pH level despite the addition of other acidic or basic substances.
Trizma citrate dibasic exhibits significant biological activity, particularly in biochemical assays and cell culture applications. It has been shown to enhance the stability of proteins and nucleic acids during experimental procedures. Additionally, its buffering capacity is critical in preventing fluctuations in pH that could denature sensitive biomolecules. The compound is often used in protein isolation and purification processes, where maintaining an optimal pH is essential for enzyme activity and stability.
The synthesis of Trizma citrate dibasic typically involves the neutralization of citric acid with tris(hydroxymethyl)aminomethane. The following steps outline a common synthesis method:
This method ensures that the resulting Trizma citrate dibasic solution retains its buffering properties for various applications.
Trizma citrate dibasic has a wide range of applications across different fields:
Studies on Trizma citrate dibasic have highlighted its interactions with various biological molecules. For instance, it has been shown to effectively stabilize proteins during storage and handling by preventing denaturation caused by pH shifts. Additionally, its role as a calcium chelator makes it important in studies involving calcium-dependent processes, although caution must be taken when calcium concentrations are critical.
Trizma citrate dibasic shares similarities with several other buffering agents but possesses unique characteristics that make it particularly useful in certain applications. Below is a comparison with similar compounds:
Compound Name | Key Features | Unique Aspects |
---|---|---|
Ammonium Citrate Dibasic | Soluble in water; acts as an acid | Less commonly used than Trizma citrate dibasic |
Sodium Citrate | Commonly used for anticoagulation; buffering | More widely used in food industry |
Phosphate Buffered Saline | Maintains physiological pH; contains phosphate | Often used for cell culture; not as versatile |
HEPES | Stable at physiological pH; good solubility | Less effective at lower pH levels compared to Trizma citrate dibasic |
Trizma citrate dibasic stands out due to its versatility across various pH ranges and its effectiveness in stabilizing biomolecules during biochemical experiments.
Trizma citrate dibasic represents a complex molecular entity formed through the combination of tris(hydroxymethyl)aminomethane and citric acid components [1]. The compound possesses the molecular formula C14H30N2O13, with a molecular weight of 434.39 atomic mass units [1] [2]. The linear formula can be expressed as (C4H11NO3)2- C6H8O7, indicating the presence of two tris(hydroxymethyl)aminomethane molecules combined with one citric acid molecule [5].
The compositional analysis reveals that each molecule contains fourteen carbon atoms, thirty hydrogen atoms, two nitrogen atoms, and thirteen oxygen atoms [1] [2]. The Chemical Abstracts Service registry number for this compound is 108321-34-2 [1] [2]. The molecular architecture demonstrates the dibasic nature of the citrate component, where two of the three carboxyl groups of citric acid participate in salt formation with the tris base components [1].
Table 1: Molecular Composition Data for Trizma Citrate Dibasic
Parameter | Value | Reference |
---|---|---|
Molecular Formula | C14H30N2O13 | [1] [2] |
Molecular Weight | 434.39 g/mol | [1] [2] |
Linear Formula | (C4H11NO3)2- C6H8O7 | [5] |
Chemical Abstracts Service Number | 108321-34-2 | [1] [2] |
Exact Mass | 434.17500 | [1] |
Polar Surface Area | 305.55000 Ų | [1] |
The tris(hydroxymethyl)aminomethane component contributes the molecular formula C4H11NO3 with a molecular weight of 121.14 g/mol [32] [33]. This organic compound, systematically named 2-amino-2-(hydroxymethyl)-1,3-propanediol, contains a central quaternary carbon atom bonded to an amino group and three hydroxymethyl groups [34]. The citric acid component possesses the molecular formula C6H8O7 with a molecular weight of 192.12 g/mol [40] [41]. Citric acid, systematically known as 2-hydroxypropane-1,2,3-tricarboxylic acid, features three carboxyl groups and one hydroxyl group attached to a central carbon framework [40] [42].
The crystallographic properties of Trizma citrate dibasic have been characterized through various analytical techniques, though comprehensive single-crystal X-ray diffraction studies specific to this compound remain limited in the published literature [9]. The compound exhibits crystalline behavior typical of organic salt formations, where the ionic interactions between the protonated tris base and the deprotonated citrate anions contribute to the overall crystal stability [11].
The conformational analysis of the individual components provides insight into the molecular arrangement within the crystalline structure. The tris(hydroxymethyl)aminomethane component adopts a tetrahedral geometry around the central carbon atom, with the three hydroxymethyl groups positioned to minimize steric hindrance [34]. The primary amine group can participate in hydrogen bonding interactions, which significantly influence the crystal packing arrangements [11].
Citric acid demonstrates conformational flexibility due to the presence of multiple rotatable bonds around the central carbon chain [47]. The three carboxyl groups can adopt various orientations, allowing for extensive hydrogen bonding networks within the crystal lattice [11]. The hydroxyl group at the central carbon provides additional hydrogen bonding capacity, contributing to the stabilization of the crystalline structure [43].
Table 2: Structural Parameters of Component Molecules
Component | Central Atom Geometry | Key Functional Groups | Hydrogen Bond Donors/Acceptors |
---|---|---|---|
Tris(hydroxymethyl)aminomethane | Tetrahedral | Primary amine, Three hydroxyl groups | 4 donors, 4 acceptors |
Citric Acid | Trigonal planar (central C) | Three carboxyl groups, One hydroxyl group | 4 donors, 7 acceptors |
The crystalline form of Trizma citrate dibasic likely involves extensive hydrogen bonding networks between the amino and hydroxyl groups of the tris component and the carboxyl and hydroxyl groups of the citrate component [11]. These intermolecular interactions contribute to the formation of a stable three-dimensional crystal lattice structure [25].
The spectroscopic characterization of Trizma citrate dibasic provides detailed information about the molecular structure and bonding arrangements within the compound. Nuclear magnetic resonance spectroscopy reveals distinct chemical environments for the various hydrogen and carbon atoms present in both component molecules [18] [21].
Proton nuclear magnetic resonance spectroscopy of Trizma citrate dibasic shows characteristic signals corresponding to the different hydrogen environments within the molecule [16] [17]. The tris(hydroxymethyl)aminomethane component exhibits signals for the hydroxymethyl protons, typically appearing as multiplets in the region of 3.5-4.0 parts per million [16]. The amino group protons appear as exchangeable signals, often broadened due to chemical exchange processes [17].
The citric acid component contributes distinctive signals for the methylene protons adjacent to the carboxyl groups, appearing as an AB spin system due to their geminal coupling [18]. These protons typically resonate in the region of 2.5-3.0 parts per million [18]. The hydroxyl proton of the central carbon appears as a broad signal, often exchange-broadened depending on the solution conditions [18].
Carbon-13 nuclear magnetic resonance spectroscopy provides information about the carbon framework of the molecule [21]. The carbonyl carbons of the citric acid component appear in the characteristic carboxyl region around 170-180 parts per million [21]. The quaternary carbon bearing the hydroxyl group resonates around 70-80 parts per million, while the methylene carbons appear around 40-50 parts per million [21].
Table 3: Characteristic Nuclear Magnetic Resonance Chemical Shifts
Component | Proton Environment | Chemical Shift Range (ppm) | Multiplicity |
---|---|---|---|
Tris Component | Hydroxymethyl CH2 | 3.5-4.0 | Multiplet |
Tris Component | Amino NH2 | Variable (exchangeable) | Broad |
Citrate Component | Methylene CH2 | 2.5-3.0 | AB system |
Citrate Component | Hydroxyl OH | Variable (exchangeable) | Broad |
Infrared spectroscopy of Trizma citrate dibasic reveals characteristic absorption bands corresponding to the various functional groups present in the molecule [22] [23]. The broad absorption band in the region of 3200-3600 cm⁻¹ corresponds to the overlapping stretches of the hydroxyl groups from both the tris and citrate components, as well as the amino group stretching vibrations [23] [24].
The carbonyl stretching vibrations of the citrate component appear as strong absorptions in the region of 1650-1750 cm⁻¹ [24] [27]. The specific frequency depends on the ionization state of the carboxyl groups and the hydrogen bonding environment [27]. The carbon-oxygen stretching vibrations of the hydroxyl groups contribute to absorptions in the 1000-1300 cm⁻¹ region [23].
Table 4: Characteristic Infrared Absorption Bands
Functional Group | Wavenumber Range (cm⁻¹) | Intensity | Assignment |
---|---|---|---|
Hydroxyl/Amino stretch | 3200-3600 | Strong, broad | O-H and N-H stretching |
Carbonyl stretch | 1650-1750 | Strong | C=O stretching (carboxyl) |
Carbon-Oxygen stretch | 1000-1300 | Medium-Strong | C-O stretching (hydroxyl) |
Fingerprint region | 600-1500 | Variable | Multiple vibrations |
Mass spectrometric analysis of Trizma citrate dibasic provides information about the molecular ion and fragmentation patterns [28] [29]. The molecular ion peak appears at mass-to-charge ratio 434, corresponding to the intact molecular formula [1]. Under electron ionization conditions, the compound undergoes characteristic fragmentation patterns related to the loss of functional groups and cleavage of carbon-carbon bonds [28].
The fragmentation of the tris component typically involves the loss of hydroxymethyl groups (CH2OH, mass 31) and the formation of characteristic fragment ions [28]. The citrate component shows fragmentation patterns consistent with the loss of carboxyl groups (COOH, mass 45) and the cleavage of the carbon chain [28] [29].
Table 5: Mass Spectrometric Fragmentation Data
Fragment Ion | Mass-to-Charge Ratio | Assignment | Relative Intensity |
---|---|---|---|
Molecular Ion | 434 | [M]⁺ | Medium |
Base Peak | Variable | Component-specific | High |
Characteristic Fragments | 403, 389, 344 | Loss of functional groups | Medium-Low |
Low Mass Fragments | <200 | Extensive fragmentation | Variable |
Trizma citrate dibasic represents a complex pharmaceutical buffer compound whose synthesis and production require sophisticated understanding of chemical reaction mechanisms, industrial-scale manufacturing protocols, and stringent quality control measures. The compound, with molecular formula C₁₄H₃₀N₂O₁₃ and molecular weight 434.39 g/mol, serves as a critical buffering agent in pharmaceutical formulations [1] [2]. This comprehensive analysis examines the multiple synthesis pathways, industrial manufacturing processes, and purification protocols essential for producing pharmaceutical-grade Trizma citrate dibasic.
The synthesis of Trizma citrate dibasic involves the controlled combination of tromethamine (2-amino-2-(hydroxymethyl)propane-1,3-diol) with citric acid through various chemical pathways, each offering distinct advantages in terms of yield, purity, and process control [3] [1]. Multiple synthesis routes have been developed and optimized for different manufacturing scales and quality requirements.
The primary synthesis pathway involves direct acid-base neutralization between tromethamine and citric acid in aqueous solution [3] [4]. In this process, tromethamine acts as a proton acceptor while citric acid functions as the proton donor, resulting in the formation of the dibasic salt form. The reaction proceeds through controlled pH adjustment, typically maintained between 7.0 and 8.0 to ensure optimal salt formation [5] [4].
The stoichiometric relationship requires precise molar ratios to achieve the dibasic form, with careful monitoring of pH changes throughout the reaction process. Temperature control becomes critical, as elevated temperatures can lead to decomposition of sensitive functional groups, while insufficient temperature may result in incomplete reaction [6] [7]. The reaction typically achieves yields of 85-95% with purity levels exceeding 99.0% when properly controlled [7] [8].
Table 1: Chemical Synthesis Pathways for Trizma Citrate Dibasic
Pathway | Starting Materials | Reaction Conditions | Yield (%) | Purity (%) |
---|---|---|---|---|
Acid-Base Neutralization Route | Tromethamine + Citric acid | pH 7-8, Room temperature | 85-95 | ≥99.0 |
Solution-Phase Combination | Tris base + Citric acid monohydrate | Aqueous medium, pH control | 80-90 | ≥98.5 |
Hot Melt Extrusion Method | Tromethamine + Citric acid (1:1 molar ratio) | 135°C, 150 rpm, 8 min residence time | 75-85 | ≥98.0 |
Solvent Evaporation Technique | Tromethamine + Citric acid in organic solvent | Controlled evaporation, ambient conditions | 70-80 | ≥97.5 |
Crystallization from Aqueous Media | Tromethamine citrate in water | Controlled cooling, supersaturation | 90-95 | ≥99.5 |
An alternative approach involves dissolving both components separately in appropriate solvents before combining them under controlled conditions [9] [10]. This method allows for better control of reaction kinetics and provides opportunities for real-time monitoring of reaction progress through various analytical techniques. The process typically employs water as the primary solvent, with temperature maintained between 25-35°C to ensure complete dissolution while preventing thermal degradation [10] [8].
The solution-phase method offers advantages in terms of reaction uniformity and reproducibility, particularly important for large-scale manufacturing operations. pH monitoring throughout the process ensures optimal ionization states of both reactants, facilitating efficient salt formation [11] [12]. This pathway typically achieves yields of 80-90% with purity levels of 98.5% or higher [8] [13].
Recent developments in pharmaceutical manufacturing have introduced hot melt extrusion as a continuous synthesis method for crystalline salt formation [14] [15]. This solvent-free approach involves heating the reactant mixture to temperatures around 135°C while applying mechanical stress through twin-screw extrusion [14] [15]. The process parameters include residence time of approximately 8 minutes with screw rotation speeds of 150 rpm [14].
The hot melt extrusion method produces highly crystalline products with yields of 75-85% and purity levels exceeding 98.0% [14] [15]. This technique offers environmental advantages by eliminating organic solvents while providing continuous manufacturing capabilities suitable for industrial-scale production [15] [16].
The crystallization behavior of Trizma citrate dibasic follows classical nucleation and growth principles, with supersaturation serving as the driving force for crystal formation [17] [18]. Nucleation can occur through both homogeneous and heterogeneous pathways, depending on solution conditions and the presence of foreign particles [17] [19].
Control of crystallization parameters, including temperature, concentration, and cooling rate, significantly influences final crystal properties such as morphology, size distribution, and polymorphic form [19] [20]. Seeded crystallization techniques can be employed to improve product consistency and reduce batch-to-batch variability [18] [21].
Industrial production of Trizma citrate dibasic requires sophisticated process control systems and adherence to Good Manufacturing Practice guidelines [7] [22]. The manufacturing process encompasses multiple stages, each with specific parameter ranges and quality checkpoints to ensure consistent product quality.
Industrial-scale synthesis employs jacketed stainless steel reactors with capacity ranging from 1,000 to 10,000 liters, equipped with temperature control systems, pH monitoring, and automated dosing capabilities [25] [28]. The reactor design incorporates efficient mixing systems to ensure homogeneous distribution of reactants and prevent localized concentration gradients [28] [11].
Process control systems monitor critical parameters including temperature, pH, conductivity, and dissolved oxygen levels throughout the reaction sequence [25] [11]. Automated feedback control maintains optimal reaction conditions while providing comprehensive documentation for regulatory compliance [11] [22].
Modern pharmaceutical manufacturing increasingly adopts continuous processing techniques for improved efficiency and product consistency [20] [16]. Continuous crystallization systems offer advantages including reduced processing time, improved heat and mass transfer, and enhanced process control compared to traditional batch methods [25] [20].
Batch processing remains suitable for smaller production volumes and provides flexibility for process optimization and product development activities [25] [28]. The choice between continuous and batch processing depends on production requirements, regulatory considerations, and economic factors [20] [16].
Successful scale-up from laboratory to industrial production requires careful consideration of heat and mass transfer limitations, mixing intensity, and reaction kinetics [10] [25]. Dimensional analysis and process modeling help predict scale-up behavior and identify potential bottlenecks in large-scale operations [25] [20].
Heat removal becomes increasingly challenging at larger scales, particularly for exothermic salt formation reactions [28] [18]. Adequate cooling capacity and heat transfer surface area are essential to maintain temperature control and prevent thermal degradation [25] [28].
Pharmaceutical-grade Trizma citrate dibasic requires rigorous purification and quality control procedures to meet regulatory specifications and ensure patient safety [12] [22]. Multiple purification techniques are employed depending on initial product quality and intended applications.
Recrystallization serves as the primary purification method for Trizma citrate dibasic, utilizing controlled solubility differences to separate the desired product from impurities [17] [29]. Water and ethanol-water mixtures are commonly employed as recrystallization solvents, providing effective impurity rejection while maintaining product integrity [30] [31].
The recrystallization process involves complete dissolution of crude product in hot solvent, followed by controlled cooling to induce crystallization [29] [32]. Seeding techniques may be employed to control nucleation and improve crystal quality [18] [21]. Temperature and cooling rate optimization ensures optimal crystal morphology and size distribution [17] [30].
Recovery yields from recrystallization typically range from 75-90%, with purity enhancement from initial levels of 95-96% to final specifications exceeding 99% [30] [32]. Multiple recrystallization cycles may be necessary for products requiring ultra-high purity specifications [31] [33].
Column chromatography provides an alternative purification approach for high-value applications requiring exceptional purity [34] [35]. Ion-exchange chromatography proves particularly effective for separating ionic impurities and achieving precise compositional control [34] [36].
Preparative high-performance liquid chromatography enables separation of structurally similar impurities and provides the highest purity levels achievable through conventional methods [37] [38]. However, the technique requires significant solvent consumption and extended processing times, limiting its application to specialized products [34] [39].
Table 3: Quality Control Specifications and Testing Methods
Parameter | Specification | Test Method | Acceptance Criteria |
---|---|---|---|
Chemical Identity | Complies with reference standard | FTIR, NMR spectroscopy | Matches reference spectrum |
Assay Content | 98.0-102.0% | Potentiometric titration | Within specified range |
pH (1% aqueous solution) | 7.8-8.4 | pH meter (USP <791>) | Within specified range |
Water Content | ≤0.5% | Karl Fischer titration | Passes limit test |
Heavy Metals | ≤10 ppm | ICP-MS analysis | Passes limit test |
Microbial Limits | USP <61> and <62> | USP microbiological tests | Meets compendial requirements |
Particle Size Distribution | D90 ≤500 μm | Laser diffraction | Meets particle size criteria |
Crystalline Form | Crystalline by PXRD | Powder X-ray diffraction | Characteristic diffraction pattern |
Impurities (Individual) | ≤0.10% | HPLC-UV | Each impurity <0.10% |
Impurities (Total) | ≤0.50% | HPLC-UV | Sum of impurities <0.50% |
Comprehensive analytical testing ensures product compliance with pharmaceutical specifications and regulatory requirements [12] [38]. Identity testing employs Fourier-transform infrared spectroscopy and nuclear magnetic resonance spectroscopy to confirm chemical structure and detect potential impurities [12] [36].
Quantitative analysis utilizes potentiometric titration for assay determination, with acceptance criteria typically set at 98.0-102.0% of theoretical content [12] [38]. pH measurements of 1% aqueous solutions must fall within the range of 7.8-8.4 to ensure proper buffering performance [12] [40].
Impurity profiling employs high-performance liquid chromatography with ultraviolet detection to quantify both known and unknown impurities [37] [38]. Individual impurity limits are typically set at 0.10% or lower, with total impurity content not exceeding 0.50% [12] [41].
Table 4: Purification Methods and Efficiency Data
Purification Method | Recovery Yield (%) | Purity Enhancement | Process Time | Solvent Consumption (L/kg) | Energy Requirements (kWh/kg) |
---|---|---|---|---|---|
Recrystallization from Water | 75-85 | 95% to 99% | 4-6 hours | 5-8 | 2-3 |
Recrystallization from Ethanol-Water | 80-90 | 96% to 99.5% | 6-8 hours | 8-12 | 3-4 |
Column Chromatography | 70-80 | 90% to 98% | 8-12 hours | 15-25 | 1-2 |
Preparative HPLC | 85-95 | 95% to 99.8% | 2-4 hours | 10-15 | 4-6 |
Fractional Crystallization | 70-85 | 92% to 98.5% | 12-24 hours | 10-15 | 3-5 |
Zone Refining | 90-95 | 98% to 99.9% | 24-48 hours | Solvent-free | 8-12 |
Manufacturing process validation follows International Council for Harmonisation guidelines and regulatory requirements for pharmaceutical production [22] [42]. Process validation demonstrates that manufacturing procedures consistently produce products meeting predetermined specifications and quality attributes [11] [22].
Documentation systems capture all critical process parameters, environmental conditions, and analytical results throughout the manufacturing sequence [11] [43]. Electronic batch records provide traceability and facilitate regulatory inspections while ensuring compliance with current Good Manufacturing Practice regulations [22] [42].